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Compound of Interest

Compound Name: Ethyl hydrogen carbonate

Cat. No.: B1194627 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectral comparison of ethyl hydrogen carbonate and its key

derivatives: diethyl carbonate, ethyl methyl carbonate, and ethyl chloroformate. The objective is

to offer a comprehensive reference for the identification and characterization of these

compounds using common spectroscopic techniques. Due to the inherent instability of ethyl
hydrogen carbonate, which readily decomposes to ethanol and carbon dioxide, its complete

spectral data is limited. However, available data for its solid form and the extensive data for its

more stable derivatives are presented herein.

Spectroscopic Data Comparison
The following tables summarize the key spectral data for ethyl hydrogen carbonate and its

derivatives obtained through Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-

Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

Table 1: ¹H NMR Spectral Data
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Compound Chemical Formula Solvent

Chemical Shift (δ)
in ppm (Integration,
Multiplicity,
Assignment)

Ethyl Hydrogen

Carbonate
C₃H₆O₃ -

Data not readily

available due to

instability in solution.

Diethyl Carbonate C₅H₁₀O₃ CDCl₃

4.18 (4H, q, -

OCH₂CH₃), 1.31 (6H,

t, -OCH₂CH₃)

Ethyl Methyl

Carbonate
C₄H₈O₃ CDCl₃

4.20 (2H, q, -

OCH₂CH₃), 3.78 (3H,

s, -OCH₃), 1.29 (3H, t,

-OCH₂CH₃)

Ethyl Chloroformate C₃H₅ClO₂ CDCl₃

4.45 (2H, q, -

OCH₂CH₃), 1.42 (3H,

t, -OCH₂CH₃)

Table 2: ¹³C NMR Spectral Data
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Compound Chemical Formula Solvent
Chemical Shift (δ)
in ppm
(Assignment)

Ethyl Hydrogen

Carbonate
C₃H₆O₃ -

Data not readily

available due to

instability in solution.

Diethyl Carbonate C₅H₁₀O₃ CDCl₃

155.2 (C=O), 64.2 (-

OCH₂CH₃), 14.2 (-

OCH₂CH₃)

Ethyl Methyl

Carbonate
C₄H₈O₃ CDCl₃

155.8 (C=O), 64.0 (-

OCH₂CH₃), 54.9 (-

OCH₃), 14.2 (-

OCH₂CH₃)

Ethyl Chloroformate C₃H₅ClO₂ CDCl₃

150.1 (C=O), 66.8 (-

OCH₂CH₃), 14.0 (-

OCH₂CH₃)

Table 3: FTIR Spectral Data (Characteristic Peaks)

Compound
Chemical
Formula

State
ν(C=O)
(cm⁻¹)

ν(C-O)
(cm⁻¹)

Other Key
Peaks
(cm⁻¹)

Ethyl

Hydrogen

Carbonate

C₃H₆O₃ Solid ~1700 ~1260

Broad O-H

stretch

(~3400)

Diethyl

Carbonate
C₅H₁₀O₃ Neat Liquid 1745 1260

C-H stretch

(2980-2870)

Ethyl Methyl

Carbonate
C₄H₈O₃ Neat Liquid 1748 1265

C-H stretch

(2980-2850)

Ethyl

Chloroformat

e

C₃H₅ClO₂ Neat Liquid 1775 1180
C-Cl stretch

(~700)
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Table 4: Mass Spectrometry Data (Key Fragments)

Compound Chemical Formula
Molecular Ion (M⁺)
m/z

Key Fragment Ions
(m/z)

Ethyl Hydrogen

Carbonate
C₃H₆O₃

90 (often not

observed)

45 [C₂H₅O]⁺, 44

[CO₂]⁺

Diethyl Carbonate C₅H₁₀O₃ 118

91 [M-C₂H₅]⁺, 74, 63,

45 [C₂H₅O]⁺, 29

[C₂H₅]⁺

Ethyl Methyl

Carbonate
C₄H₈O₃ 104

75 [M-C₂H₅]⁺, 59

[CH₃OCO]⁺, 45

[C₂H₅O]⁺, 31

[OCH₃]⁺, 29 [C₂H₅]⁺

Ethyl Chloroformate C₃H₅ClO₂ 108/110 (Cl isotopes)
63/65 [ClCO]⁺, 45

[C₂H₅O]⁺, 29 [C₂H₅]⁺

Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 10-20 mg of the liquid sample (diethyl carbonate, ethyl

methyl carbonate, or ethyl chloroformate) was dissolved in ~0.6 mL of deuterated chloroform

(CDCl₃) in a standard 5 mm NMR tube.[1][2] The solution was gently mixed to ensure

homogeneity.

Instrumentation: ¹H and ¹³C NMR spectra were acquired on a 400 MHz spectrometer.

¹H NMR Acquisition: Proton spectra were recorded with a spectral width of 16 ppm, an

acquisition time of 4 seconds, and a relaxation delay of 1 second. A total of 16 scans were

accumulated for each sample.

¹³C NMR Acquisition: Carbon spectra were recorded with a spectral width of 250 ppm, an

acquisition time of 1 second, and a relaxation delay of 2 seconds. Approximately 1024 scans
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were accumulated for each sample.

Data Processing: The resulting Free Induction Decays (FIDs) were processed with a line

broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C spectra. Chemical shifts were referenced to

the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).

2.2 Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation: For the liquid derivatives, a single drop of the neat liquid was placed on

the surface of a diamond attenuated total reflectance (ATR) crystal.[3] For solid ethyl
hydrogen carbonate, a small amount of the isolated solid was pressed onto the ATR crystal

to ensure good contact.[4]

Instrumentation: FTIR spectra were recorded on a spectrometer equipped with a diamond

ATR accessory.

Acquisition: Spectra were collected in the range of 4000-400 cm⁻¹ with a resolution of 4

cm⁻¹. A total of 32 scans were co-added for each spectrum. A background spectrum of the

clean, empty ATR crystal was recorded and automatically subtracted from the sample

spectrum.

Data Processing: The resulting interferograms were Fourier-transformed to produce the final

infrared spectrum.

2.3 Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation: Liquid samples were diluted 1:1000 in dichloromethane.[5][6] 1 µL of

the diluted sample was injected into the GC-MS system.

Instrumentation: A gas chromatograph coupled to a single quadrupole mass spectrometer

was used for the analysis.

Gas Chromatography: The separation was performed on a 30 m x 0.25 mm x 0.25 µm non-

polar capillary column (e.g., DB-5ms or equivalent). The oven temperature was programmed

to start at 40 °C for 2 minutes, then ramped at a rate of 10 °C/min to 250 °C and held for 5

minutes. Helium was used as the carrier gas at a constant flow rate of 1 mL/min. The injector

was operated in split mode with a split ratio of 50:1.
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Mass Spectrometry: The mass spectrometer was operated in electron ionization (EI) mode at

70 eV. The ion source temperature was maintained at 230 °C and the quadrupole

temperature at 150 °C. Mass spectra were recorded over a mass-to-charge ratio (m/z) range

of 20-200.

Data Analysis: The resulting chromatograms and mass spectra were analyzed using the

instrument's software. Fragmentation patterns were compared with spectral libraries for

compound identification.

Conceptual Pathway: Decomposition of Ethyl
Hydrogen Carbonate
Ethyl hydrogen carbonate is known to be unstable, readily decomposing into ethanol and

carbon dioxide.[4] This decomposition can be visualized as a simple unimolecular elimination

reaction.

Ethyl Hydrogen Carbonate
(C₂H₅OCOOH)

Transition StateHeat/Catalyst Ethanol (C₂H₅OH) +
Carbon Dioxide (CO₂)

Decomposition

Click to download full resolution via product page

Caption: Proposed decomposition pathway of ethyl hydrogen carbonate.

This guide provides a foundational spectral database and standardized protocols for the

analysis of ethyl hydrogen carbonate and its common derivatives. The presented data and

methodologies are intended to support researchers in the accurate identification and

characterization of these compounds in various scientific and industrial applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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